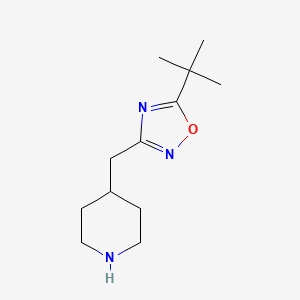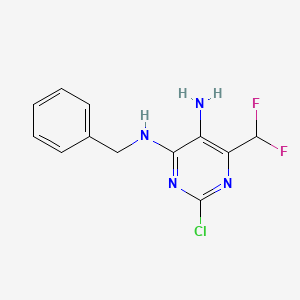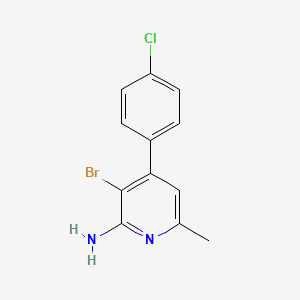![molecular formula C13H12N4O2S B11786456 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)
1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with an ethoxyphenyl group and a mercapto group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Ethoxyphenyl)-6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies kann durch die Cyclisierung geeigneter Vorläufer wie 4-Aminopyrazol und Ethylacetoacetat unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Ethoxyphenylgruppe: Die Ethoxyphenylgruppe kann durch elektrophile aromatische Substitutionsreaktionen unter Verwendung von Ethoxybenzolderivaten eingeführt werden.
Addition der Mercaptogruppe: Die Mercaptogruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Thiolreagenzien eingeführt werden.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von fortschrittlichen katalytischen Systemen, kontinuierlichen Durchflussreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(4-Ethoxyphenyl)-6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Mercaptogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um entsprechende Thiole oder Amine unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu bilden.
Substitution: Die Ethoxyphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Nucleophile wie Amine, Thiole und Halogenide.
Hauptprodukte:
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Thiole, Amine.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen.
Medizin: Studiert auf seine potenziellen pharmakologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese funktionalisierter Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Ethoxyphenyl)-6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme, Rezeptoren oder andere Proteine angreifen, die an verschiedenen biologischen Prozessen beteiligt sind.
Beteiligte Signalwege: Es kann Signalwege wie den MAPK/ERK-Signalweg, den PI3K/AKT-Signalweg und den NF-κB-Signalweg modulieren, was zu seinen beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and NF-κB pathway, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Thieno[2,3-d]pyrimidin-Derivate, Pyrazolopyridin-Derivate.
Einzigartigkeit: Das Vorhandensein der Ethoxyphenyl- und Mercaptogruppen im Pyrazolopyrimidin-Kern verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C13H12N4O2S |
|---|---|
Molekulargewicht |
288.33 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-11-10(7-14-17)12(18)16-13(20)15-11/h3-7H,2H2,1H3,(H2,15,16,18,20) |
InChI-Schlüssel |
FCKXDENOUSWAFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)



![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
